(2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one of the phenyl rings and a biphenyl moiety on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
(2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the study of biological systems.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The biphenyl moiety also contributes to its distinct properties compared to other chalcones.
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O/c1-2-18-8-10-19(11-9-18)12-17-23(24)22-15-13-21(14-16-22)20-6-4-3-5-7-20/h3-17H,2H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYOXDJGQWAELB-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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